molecular formula C23H20FN5O2S B2575107 2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-phenethylacetamide CAS No. 941935-13-3

2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-phenethylacetamide

Cat. No. B2575107
CAS RN: 941935-13-3
M. Wt: 449.5
InChI Key: AZLHCORVTNGFJL-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several heterocyclic rings including a pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidine core, which is a type of fused ring system containing nitrogen and sulfur atoms . It also has a fluorophenyl group and a phenethylacetamide group attached to it. Compounds with similar structures have been studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidine core, along with the attached fluorophenyl and phenethylacetamide groups. The presence of these groups would likely influence the compound’s physical and chemical properties, as well as its potential biological activities .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the heterocyclic core and the various substituents. For example, the fluorine atom in the fluorophenyl group is often involved in various types of chemical reactions due to its high electronegativity .

Scientific Research Applications

Antiviral Activity

Indole derivatives, which are structurally similar to the compound , have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives have also been found to possess anti-inflammatory activity . This suggests that the compound could potentially be used in the treatment of inflammatory conditions.

Anticancer Activity

Indole derivatives have shown potential anticancer activity . Compounds with similar structures have shown significant cytotoxic activity in the nanomolar range against certain types of breast and ovarian tumors .

Anti-HIV Activity

Indole derivatives have been found to possess anti-HIV activity . This suggests that the compound could potentially be used in the treatment of HIV.

Antioxidant Activity

Indole derivatives have been found to possess antioxidant activity . This suggests that the compound could potentially be used in the treatment of conditions related to oxidative stress.

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial activity . This suggests that the compound could potentially be used in the treatment of microbial infections.

Antitubercular Activity

Indole derivatives have been found to possess antitubercular activity . This suggests that the compound could potentially be used in the treatment of tuberculosis.

Antidiabetic Activity

Indole derivatives have been found to possess antidiabetic activity . This suggests that the compound could potentially be used in the treatment of diabetes.

Mechanism of Action

The mechanism of action of this compound would depend on its potential biological activities. Compounds with similar structures have been studied for their anticancer activities, among others . The exact mechanism would likely involve interactions with various biological targets, but without specific studies on this compound, it’s difficult to provide more details.

properties

IUPAC Name

2-[6-(4-fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN5O2S/c24-16-6-8-17(9-7-16)29-21-19(13-26-29)22(31)28-18(14-32-23(28)27-21)12-20(30)25-11-10-15-4-2-1-3-5-15/h1-9,13,18H,10-12,14H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLHCORVTNGFJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=O)C3=C(N=C2S1)N(N=C3)C4=CC=C(C=C4)F)CC(=O)NCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-phenethylacetamide

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